
2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid
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Overview
Description
2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid is an organic compound that features a fluorinated phenyl group and a furan ring attached to a propanoic acid backbone. This compound is of interest due to its unique structural properties, which combine the electronic effects of the fluorine atom with the aromatic characteristics of the furan ring. These features make it a valuable subject for various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and furan-2-carboxylic acid.
Grignard Reaction: The 4-fluorobenzaldehyde is first converted to 4-fluorophenylmagnesium bromide using magnesium and bromine in anhydrous ether.
Aldol Condensation: The Grignard reagent is then reacted with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-fluorophenyl)-3-(furan-2-yl)propanal.
Oxidation: The intermediate is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Grignard reaction and aldol condensation, as well as more efficient oxidizing agents and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(4-Fluorophenyl)-3-(furan-2-yl)propanol.
Substitution: 2-(4-Substituted phenyl)-3-(furan-2-yl)propanoic acid derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The furan ring provides additional aromatic interactions, which can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
- 2-(4-Bromophenyl)-3-(furan-2-yl)propanoic acid
- 2-(4-Methylphenyl)-3-(furan-2-yl)propanoic acid
Uniqueness
2-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size enhance the compound’s reactivity and binding interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANQZTBKCPDDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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